molecular formula C13H15NO5 B13997486 Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate CAS No. 5446-19-5

Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate

Cat. No.: B13997486
CAS No.: 5446-19-5
M. Wt: 265.26 g/mol
InChI Key: UAXPPKOGDZCDIV-UHFFFAOYSA-N
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Description

Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate (CAS: 5446-19-5, molecular formula: C₁₃H₁₅NO₅) is a benzoate ester derivative featuring an acetylated aminoethyl group at the 2-position of the aromatic ring. Its structure includes a methoxy-oxoethyl substituent and an acetyl group on the nitrogen atom, contributing to its unique physicochemical and biological properties .

The compound is typically synthesized via multicomponent reactions, such as the Ugi three-component reaction, which combines anthranilic acid, aldehydes, and isocyanides in methanol. This method is noted for high yields (e.g., 85% in similar syntheses) and environmental feasibility due to solvent choice . Characterization relies on IR spectroscopy (e.g., C=O stretches at 1684–1642 cm⁻¹), NMR (¹H and ¹³C), and HRMS for structural confirmation .

Properties

CAS No.

5446-19-5

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

methyl 2-[acetyl-(2-methoxy-2-oxoethyl)amino]benzoate

InChI

InChI=1S/C13H15NO5/c1-9(15)14(8-12(16)18-2)11-7-5-4-6-10(11)13(17)19-3/h4-7H,8H2,1-3H3

InChI Key

UAXPPKOGDZCDIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(=O)OC)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Amidation and Esterification Strategies

The primary synthetic route to methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate involves amidation of methyl 2-aminobenzoate derivatives with acylating agents containing methoxycarbonyl functionality.

Stepwise Synthetic Routes from Literature

A representative synthetic scheme adapted from antiviral compound synthesis literature involves:

Step Reaction Reagents/Conditions Product/Intermediate
1 Amidation of methyl 2-(2-(1H-indol-3-yl)acetamido)benzoate Indole-3-carboxylic acid + 2-aminobenzoate, amidation conditions Methyl 2-(2-(1H-indol-3-yl)acetamido)benzoate (intermediate)
2 Reduction Trifluoroacetic acid and triethylsilane Reduced intermediate
3 Oxidation Sodium tungstate and hydrogen peroxide Hydroxy intermediate
4 Methylation Trimethylsilyldiazomethane Target methylated product similar to this compound

This sequence highlights the use of oxidation and methylation steps to introduce the methoxycarbonyl group and finalize the compound structure.

Use of Acyl Azides and Related Intermediates

Advanced synthetic methods involve acyl azides as intermediates to construct heterocyclic or amide functionalities:

  • Acyl azides derived from 2-(2-methoxycarbonyl)phenyl acetic acid derivatives undergo Curtius rearrangement or coupling reactions to form amide bonds with methoxycarbonyl substituents.

  • These methods provide regioselective access to this compound analogues, allowing for structural diversification.

Industrial and Large-Scale Preparation

Industrial synthesis typically employs:

Such methods are scalable and well-established for related benzoate derivatives.

Reaction Conditions and Catalysts

Preparation Step Typical Reagents Solvents Temperature Notes
Esterification Methanol, sulfuric acid or thionyl chloride Methanol or dichloromethane Reflux (60-80°C) Acid catalysis promotes ester formation
Amidation Acyl chlorides or activated esters Dichloromethane, chloroform, or polar aprotic solvents Room temperature to reflux Coupling agents or acid/base catalysts may be used
Oxidation (if applicable) Sodium tungstate, hydrogen peroxide Aqueous or organic solvents 0-40°C Mild oxidation to introduce hydroxyl groups
Methylation Trimethylsilyldiazomethane Ether solvents 0-25°C Used for selective methylation of hydroxyl or carboxyl groups

Research Findings and Optimization

  • The presence of electron-withdrawing groups on the benzene ring (e.g., chloro, methoxy) influences reaction rates and yields, often enhancing the selectivity of amidation.

  • Oxidation and methylation steps must be carefully controlled to prevent over-oxidation or side reactions, with mild oxidants and methylating agents preferred.

  • Industrial methods emphasize solvent choice and catalyst loading to optimize yield and minimize impurities.

  • Structural analogues synthesized via similar routes have demonstrated significant biological activity, underscoring the importance of precise synthetic control.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Reference
Direct amidation of methyl 2-aminobenzoate with acyl chlorides Amidation under mild conditions Straightforward, high yield Requires preparation of acyl chloride
Esterification followed by amidation Esterification with acid catalysis, then amidation Scalable, industrially viable Multi-step, purification needed
Acyl azide intermediate route Formation of acyl azides, Curtius rearrangement Regioselective, versatile Requires careful handling of azides
Oxidation and methylation sequence Oxidation of intermediates, methylation with diazomethane Enables functional group modifications Sensitive reaction conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The ester and acetyl groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

  • Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate (CAS: 90544-87-9): This isomer substitutes the acetylated aminoethyl group at the 4-position of the benzoate ring. For instance, steric hindrance at the 2-position in the target compound may reduce enzymatic degradation compared to the 4-isomer .

Derivatives with Varied Substituents

  • 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid: Replacing the methyl ester with a carboxylic acid group increases polarity, enhancing water solubility but reducing membrane permeability. The benzamido group introduces additional hydrogen-bonding capacity, which may influence binding affinity in biological systems .
  • This modification could improve pharmacological stability .

Antioxidant Activity Analogs

Compounds like Methyl 2-benzamido-2-(2-methoxy-2-oxoethyl)amino)propanoate (2a) (IC₅₀: 0.19 mg/ml) exhibit superior antioxidant activity compared to the target compound, likely due to the propanoate backbone and benzamido group, which may enhance radical scavenging .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents IC₅₀ (Antioxidant) Melting Point (°C)
Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate C₁₃H₁₅NO₅ 265.26 Acetyl, methoxy-oxoethyl (2-position) N/A Not reported
Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate C₁₁H₁₃NO₄ 223.23 Methoxy-oxoethyl (4-position) N/A Not reported
2a () C₁₄H₁₇N₂O₅ 293.30 Benzamido, propanoate 0.19 mg/ml Not reported
Ph2 () C₁₈H₁₈N₂O₅ 342.35 4-Hydroxybenzoate, methoxyphenethyl N/A 93–95

Biological Activity

Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate is a synthetic organic compound with a complex molecular structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15NO5C_{13}H_{15}NO_5 and a molecular weight of approximately 265.26 g/mol. The compound features a benzoate moiety, an acetyl group, and a methoxy-2-oxoethyl amino group, which may contribute to its biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various biological assays, which could be beneficial for treating inflammatory diseases.
  • Antimicrobial Properties : There is evidence suggesting that this compound possesses antimicrobial activity against certain bacterial strains.

The specific mechanisms underlying the biological activities of this compound are still under investigation. However, studies have indicated the following potential pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates .
  • Modulation of Inflammatory Mediators : It may affect the production of cytokines and other inflammatory mediators, contributing to its anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Methyl 2-(methoxycarbonyl)benzoateC12H14O4C_{12}H_{14}O_4Contains a methoxycarbonyl group; used in organic synthesis.
Methyl anthranilateC9H9NO2C_{9}H_{9}NO_2A benzoate derivative known for fragrance properties; exhibits biological activity.
Ethyl 4-(methoxycarbonyl)benzoateC12H14O4C_{12}H_{14}O_4Similar structure with ethyl instead of methyl; used in flavoring and fragrance industries.

The unique combination of an acetylated amino group and methoxy functionality in this compound may contribute to distinct biological activities not found in other similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Studies : A study investigated its effects on breast cancer cell lines, demonstrating significant inhibition of cell growth compared to control groups .
  • Anti-inflammatory Research : In vivo models showed reduced edema in treated groups when exposed to inflammatory stimuli, indicating potential therapeutic applications for inflammatory diseases .
  • Microbial Inhibition : Laboratory tests revealed that the compound effectively inhibited growth in specific bacterial strains, suggesting its use as an antimicrobial agent.

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